N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
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Description
N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H11BrN2S2 and its molecular weight is 351.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based on quorum sensing (QS) signals in Chromobacterium violaceum . The compound has shown potential to inhibit this receptor, which plays a crucial role in bacterial communication and biofilm formation .
Mode of Action
The compound interacts with its target by inhibiting the QS-mediated signals in a dose-dependent manner . This interaction disrupts the normal functioning of the CviR receptor, leading to a decrease in violacein production, a pigment produced by Chromobacterium violaceum .
Biochemical Pathways
The compound affects the quorum sensing pathway, a form of bacterial communication that regulates gene expression in response to cell density . By inhibiting the CviR receptor, the compound disrupts this pathway, leading to downstream effects such as reduced violacein production and biofilm clearance .
Pharmacokinetics
Its ability to inhibit the cvir receptor suggests that it can be absorbed and distributed to the site of action .
Result of Action
The compound’s action results in the inhibition of violacein production and biofilm clearance . These effects could potentially make it useful in combating bacterial infections, particularly those involving biofilm formation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the solvent polarity might affect the compound’s activity . .
Biological Activity
N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a benzothiazole ring , which is further substituted with a methylthio group and an amine functional group . This unique combination of substituents contributes to its biological activity and chemical reactivity.
Anticancer Properties
This compound has been studied for its potential anticancer effects. Research indicates that compounds in the benzothiazole class exhibit promising results against various cancer cell lines, suggesting mechanisms that interfere with cellular signaling pathways involved in cancer progression and proliferation .
A summary of the biological activities related to this compound is presented in the following table:
Activity Type | Description |
---|---|
Anticancer | Effective against multiple cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest. |
Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |
Enzyme Inhibition | Inhibits key enzymes such as urease and monoamine oxidase, contributing to its pharmacological profile. |
The mechanism of action for this compound primarily involves:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It promotes programmed cell death through the activation of apoptotic pathways.
- Enzyme Interaction : Binding studies have demonstrated that this compound can effectively interact with enzymes involved in cancer metabolism, thereby inhibiting their activity .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Reaction of 3-bromoaniline with 4-methylthiobenzothiazole in the presence of a suitable base (e.g., potassium carbonate) under controlled conditions.
- The use of solvents like dimethylformamide (DMF) at elevated temperatures to enhance yield.
This compound's derivatives have also been synthesized and evaluated for enhanced biological activity, indicating that modifications to the structure can lead to improved efficacy against specific targets.
Comparative Analysis with Similar Compounds
This compound shares similarities with other benzothiazole derivatives. A comparative analysis is shown below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Chlorophenyl instead of bromophenyl | Different electronic properties affecting reactivity |
2-Aminobenzothiazole | Lacks additional substituents | Simpler structure with distinct biological activity |
N-(3-nitrophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Nitro group instead of bromo | Enhanced electron-withdrawing effects |
The unique combination of substituents in this compound may influence its biological activity differently compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models. For instance:
- Study 1 : Evaluated the compound's cytotoxic effects on human leukemia cells, demonstrating significant inhibition of cell growth.
- Study 2 : Investigated its antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential therapeutic applications in infectious diseases .
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGXCGJTWWCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.